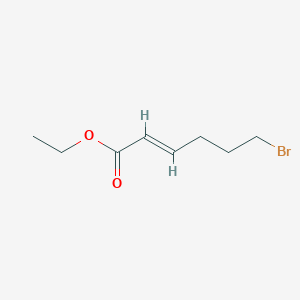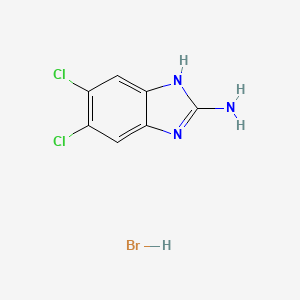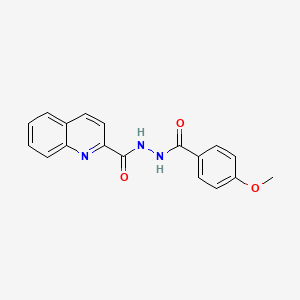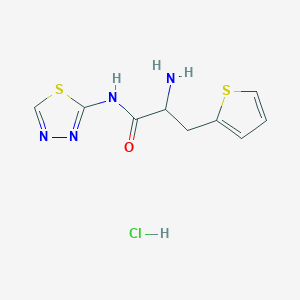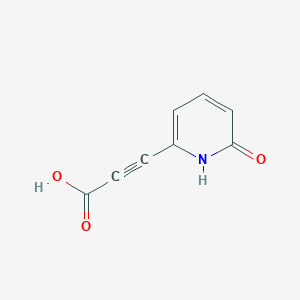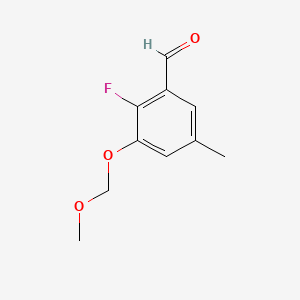methyl}naphthalene-1,4-dione CAS No. 6629-19-2](/img/structure/B14018376.png)
2-{[4-(Dimethylamino)phenyl](hydroxy)methyl}naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring system substituted with a dimethylamino group and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione can be achieved through several methods. One common approach involves the condensation reaction of 2-hydroxynaphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. For instance, L-proline has been used as a green organocatalyst under reflux conditions in ethanol, providing high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and selective. These reactions often use catalysts such as nano copper (II) oxide, which can be recovered and reused multiple times without loss of activity . The use of such catalysts ensures an environmentally benign process with high yields and minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and dimethylamino groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The presence of both the hydroxy and dimethylamino groups in 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione makes it unique compared to other naphthoquinones. These functional groups enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6629-19-2 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H17NO3/c1-20(2)13-9-7-12(8-10-13)18(22)16-11-17(21)14-5-3-4-6-15(14)19(16)23/h3-11,18,22H,1-2H3 |
InChI Key |
SOHBBNNFCYTYIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


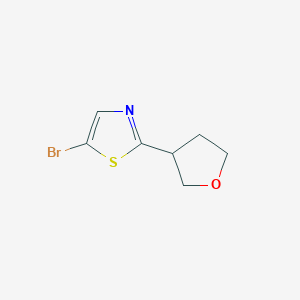
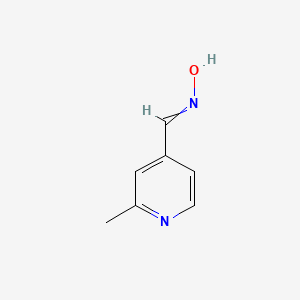
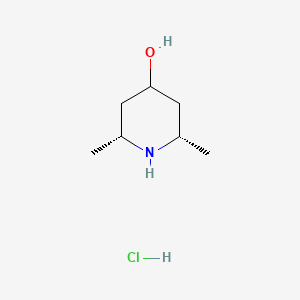
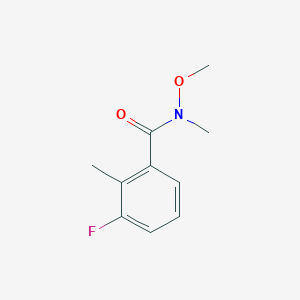
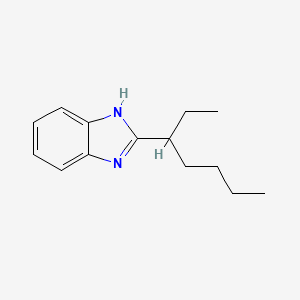
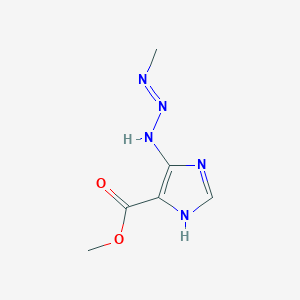

![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
